Product packaging for 1-Acetyl-2,6-dihydroxynaphthalene(Cat. No.:CAS No. 108804-50-8)

1-Acetyl-2,6-dihydroxynaphthalene

Cat. No.: B2754603
CAS No.: 108804-50-8
M. Wt: 202.209
InChI Key: BXEYIDZNPJQWFK-UHFFFAOYSA-N
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Description

1-Acetyl-2,6-dihydroxynaphthalene is a chemical building block based on the naphthalene structure, which is characterized by a fused bicyclic aromatic ring system . This compound is functionalized with two hydroxyl groups and an acetyl group, making it a versatile intermediate for advanced organic synthesis and polymer science. The parent compound, 2,6-dihydroxynaphthalene (CAS 581-43-1), has a molecular formula of C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . Research Applications and Value This acetyl derivative is primarily valued as a key synthetic precursor. Researchers utilize it to develop novel polymeric materials and functional coatings. The naphthalene core contributes significantly to the properties of these materials through π-π stacking interactions, which can enhance the thermal stability and mechanical strength of the resulting polymers . Specifically, dihydroxynaphthalene-based monomers are investigated for creating specialized phenolic resins and advanced stationary phases for chromatography . These stationary phases can exhibit a dual retention mechanism, enabling the separation of a wide range of analytes—from non-polar alkylbenzenes to polar nucleosides—within a single platform . Furthermore, dihydroxynaphthalene isomers are of significant interest in biomimetic materials chemistry. For instance, 1,8-dihydroxynaphthalene (1,8-DHN) is a known precursor to allomelanins , a class of nitrogen-free melanin pigments found in various fungi . These fungal melanins are noted for their robust photophysical properties, including broad-band UV-visible light absorption and environmental resilience, offering inspiration for the development of organic electronic devices and novel biocompatible interfaces . While the 1,8-isomer is specifically mentioned in this context, the 2,6-derivative shares a similar phenolic reactivity, suggesting potential utility in the synthesis of melanin-like materials for radio-protection, bio-inspired electronics, and metal-chelating polymers . Notice for Researchers This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B2754603 1-Acetyl-2,6-dihydroxynaphthalene CAS No. 108804-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dihydroxynaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEYIDZNPJQWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations

Oxidation and Reduction Pathways

The interplay between the electron-rich dihydroxynaphthalene ring and the electron-withdrawing acetyl group governs the oxidation and reduction behavior of the molecule.

Electrocatalytic Oxidation Mechanisms

Direct studies on the electrocatalytic oxidation of 1-Acetyl-2,6-dihydroxynaphthalene are not extensively documented. However, the mechanism can be projected based on the behavior of dihydroxynaphthalenes and other phenolic compounds on metal or metal-oxide electrodes. The oxidation process is expected to primarily involve the phenolic hydroxyl groups and the aromatic naphthalene (B1677914) system.

The electrocatalytic oxidation of phenols typically proceeds via the formation of phenoxyl radicals, which can then undergo further reactions like coupling or over-oxidation. nih.gov For this compound, the initial step would likely be the oxidation of one or both hydroxyl groups to form radical intermediates. The potential required for this oxidation is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov The acetyl group, being electron-withdrawing, would generally make the ring less susceptible to oxidation compared to the parent 2,6-dihydroxynaphthalene (B47133).

Selective Chemical Reduction Studies

Selective chemical reduction of this compound can target either the acetyl (ketone) group or the aromatic naphthalene nucleus. The acetyl group is susceptible to reduction to a secondary alcohol, 1-(1-hydroxyethyl)-2,6-dihydroxynaphthalene. This transformation is analogous to the reduction of the aldehyde group in 2,6-dihydroxy-1-naphthaldehyde, which can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

The reduction of the naphthalene ring is a more challenging process that typically requires more vigorous conditions, such as catalytic hydrogenation with catalysts like palladium, platinum, or nickel under hydrogen pressure. The specific conditions would determine the extent of reduction, potentially leading to di-, tetra-, or perhydro-naphthalene derivatives. The presence of the hydroxyl and acetyl groups would influence the regioselectivity of the hydrogenation.

Electroreductive methods have also been employed for related compounds. For instance, the electroreductive coupling of o-acylbenzoates with α,β-unsaturated carbonyl compounds has been studied, demonstrating a method for C-C bond formation and reduction. nih.gov A similar strategy could potentially be applied to this compound to achieve more complex molecular architectures.

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound in substitution reactions is dictated by its three functional groups: the two phenolic hydroxyls and the acetyl group.

Acetyl Group Reactivity

The acetyl group contains a carbonyl carbon that is electrophilic and thus susceptible to nucleophilic addition reactions. This is a primary mode of reactivity for ketones. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. Other nucleophiles, like cyanide or hydride reagents, can also participate in addition reactions. The naphthalene ring itself can be subject to nucleophilic addition under certain conditions, leading to dearomatization. nih.govresearchgate.net

In the context of electrophilic reactions, the acetyl group is a meta-directing deactivator for electrophilic aromatic substitution. This means it withdraws electron density from the naphthalene ring system, making it less reactive towards electrophiles than unsubstituted naphthalene. Any electrophilic substitution would be directed to positions meta to the acetyl group, although the strong activating and ortho-, para-directing effects of the two hydroxyl groups would ultimately dominate the regiochemical outcome of such reactions.

Phenolic Hydroxyl Group Functionalization

The two phenolic hydroxyl groups are key sites for functionalization, enabling the synthesis of a wide array of derivatives. These groups are nucleophilic and can readily undergo reactions such as esterification and etherification.

Esterification: Acetylation of dihydroxynaphthalenes to form diacetoxy derivatives is a common reaction, often used in the synthesis of high-performance polymers. Similarly, this compound can be further esterified using acid chlorides or anhydrides in the presence of a base.

Etherification: The hydroxyl groups can be converted to ethers, for example, through the Williamson ether synthesis using alkyl halides in the presence of a strong base. Studies on related phenols and naphthols have demonstrated methylation using reagents like methyl iodide (MeI) with sodium hydride (NaH). acs.org

Other Functionalizations: The hydroxyl groups facilitate other important reactions. They can be used as directing groups in electrophilic substitutions like amination, as seen in the synthesis of aminomethyl derivatives of 2,6-DHN. bohrium.com They also enable coupling with diazotized anilines to form azo dyes, a classic electrophilic aromatic substitution reaction where the hydroxylated ring acts as the nucleophilic coupling component.

The relative reactivity of the two hydroxyl groups at positions 2 and 6 would be influenced by the steric and electronic effects of the adjacent acetyl group at position 1.

Polymerization and Oligomerization Mechanisms

While direct polymerization studies of this compound are scarce, the mechanisms can be inferred from the extensive research on the oxidative polymerization of dihydroxynaphthalene (DHN) isomers, which are precursors to fungal allomelanins. acs.org

The polymerization of DHNs, such as 1,8-DHN and 2,6-DHN, proceeds through an oxidative coupling mechanism. nih.govresearchgate.net This process can be initiated either chemically (e.g., using oxidants like potassium permanganate) or enzymatically (e.g., using laccase or horseradish peroxidase). mdpi.comnih.gov The mechanism involves the following key steps:

Oxidation: The phenolic precursor is oxidized to generate radical intermediates (naphthoxyl radicals).

Coupling: These radicals couple via C-C bond formation between naphthalene units. Mass spectrometry studies on 1,8-DHN oligomers have confirmed that the linkage occurs through C-C coupling rather than ether bonds. nih.gov

Propagation: The resulting oligomers can undergo further oxidation and coupling steps, leading to the growth of the polymer chain.

For this compound, a similar oxidative polymerization pathway is expected. The acetyl group, being electron-withdrawing and sterically hindering, would significantly influence the regioselectivity of the C-C coupling. It would likely direct the coupling away from the substituted ring and influence which positions on the second ring are most reactive. The resulting polymer would have a different structure and potentially different properties compared to polymers derived from unsubstituted 2,6-DHN.

The table below summarizes the expected reactivity for the functional groups of this compound based on analogous compounds.

Functional GroupReaction TypeReagents/ConditionsExpected ProductReference (Analogous)
Acetyl (Ketone) Nucleophilic AdditionNaBH₄1-(1-Hydroxyethyl)-2,6-dihydroxynaphthalene
Nucleophilic AdditionR-MgX, then H₃O⁺1-(1-Hydroxy-1-alkyl)-2,6-dihydroxynaphthalene researchgate.net
Phenolic Hydroxyl Etherification (Methylation)NaH, MeIMethoxy-substituted acetylnaphthalene acs.org
Esterification (Acetylation)Acetic Anhydride, BaseAcetoxy-substituted acetylnaphthalene
Azo CouplingArN₂⁺Cl⁻Azo-dye derivative
Naphthalene System Oxidative PolymerizationOxidant (e.g., KMnO₄) or Enzyme (e.g., Laccase)Poly(acetyl-dihydroxynaphthalene) researchgate.netmdpi.comnih.gov
Catalytic HydrogenationH₂, Pd/CReduced-ring derivativeGeneral Knowledge

Anodic Polymerization Processes

The electrochemical behavior of dihydroxynaphthalene isomers, particularly 2,6-dihydroxynaphthalene (2,6-DHN), has been a subject of investigation, leading to the formation of polymeric films through anodic oxidation. The process of electropolymerization can be effectively carried out on electrode surfaces, such as screen-printed carbon electrodes (SPCE), using techniques like cyclic voltammetry. researchgate.net

During the potential-controlled electrochemical oxidation of 2,6-dihydroxynaphthalene in solution, the monomer undergoes oxidative coupling to form oligomers and subsequently a polymer film deposited on the electrode surface. researchgate.net The growth of this polymer, poly(2,6-DHN), can be monitored and its electrochemical features characterized by cyclic voltammetry. researchgate.net Studies on related aromatic compounds, like aniline, show that such electrochemical polymerization involves nucleation on the electrode surface, with the deposited polymer chains creating a new surface for subsequent growth. semi.ac.cn The conditions of the polymerization medium, such as the type of acid or counter-anions present, can influence the structure and properties of the resulting polymer film, although specific studies on this compound are not detailed in this context. semi.ac.cn

The morphology and structure of the resulting poly(2,6-DHN) film have been examined using methods like scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR), confirming the formation of a new polymeric material. researchgate.net This electrodeposited polymer film exhibits electrocatalytic activity, for instance, in the oxidation of peroxynitrite in alkaline solutions at low potentials. researchgate.net

Structural Analysis of Oligomeric Products

A critical aspect of studying the polymerization of dihydroxynaphthalenes is the detailed structural characterization of the oligomeric products formed during the initial stages. The direct analysis of these products can be complex, necessitating their conversion into more stable and soluble derivatives for detailed spectrometric analysis. researchgate.net

In the case of the oligomers produced from the electrochemical oxidation of 2,6-dihydroxynaphthalene, a crucial analytical step involves the acetylation of the hydroxyl groups to form peracetyl derivatives. researchgate.net This chemical modification is essential for determining the structure of the products, which include dimers and trimers of the original monomer. researchgate.net The resulting acetylated oligomers are, in essence, oligomers of an acetyl-dihydroxynaphthalene repeating unit.

The structures of these acetylated oligomers have been elucidated using a combination of spectrometric methods, including Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy. researchgate.net

Key Research Findings:

NMR Spectroscopy: ¹H NMR spectroscopy is particularly vital for the structural determination of the peracetylated oligomers. The chemical shifts of the protons on the acetoxy groups provide key information. Specifically, different chemical shift values are observed for acetoxy groups located at the terminal positions of an oligomer chain compared to those in the internal (in-chain) positions. This distinction allows for the unambiguous assignment of the oligomer's structure and length. researchgate.net

Oligomer Identification: Through this method, researchers have successfully identified and characterized various oligomers from the potential-controlled oxidation of 2,6-dihydroxynaphthalene, as detailed in the table below. researchgate.net

Mass Spectrometry: In analogous studies on other isomers like 1,8-dihydroxynaphthalene, mass spectrometry (MS) and tandem MS (MS/MS) have been employed on acetylated oligomers. The fragmentation patterns observed, such as the consecutive loss of acetyl or acetoxy moieties, provide definitive evidence for the C-C bonding nature of the polymer backbone, ruling out ether linkages. core.ac.uk This technique confirms that the hydroxyl groups are not involved in the coupling of the naphthalene units. core.ac.uk

The following table summarizes the oligomeric products identified from the electrochemical oxidation of 2,6-dihydroxynaphthalene and their corresponding acetylated derivatives used for analysis.

Oligomer Structure Derivative for Analysis
Monomer2,6-DihydroxynaphthalenePeracetylated Monomer
DimerDimer of 2,6-DihydroxynaphthalenePeracetylated Dimer
TrimerTrimer of 2,6-DihydroxynaphthalenePeracetylated Trimer (Stereoisomeric forms)

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of hydrogen atoms in a molecule. For 1-Acetyl-2,6-dihydroxynaphthalene, the ¹H NMR spectrum is predicted to show distinct signals for the acetyl protons, the phenolic hydroxyl protons, and the aromatic protons on the naphthalene (B1677914) ring.

Acetyl Protons (-COCH₃): A sharp singlet is expected for the three methyl protons of the acetyl group. This signal would typically appear in the range of δ 2.5-2.7 ppm. Its integration value would correspond to three protons.

Hydroxyl Protons (-OH): Two distinct singlets corresponding to the two hydroxyl protons at positions C2 and C6 are anticipated. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but they are expected in the δ 5-12 ppm range. The C2-OH proton, being ortho to the acetyl group, would likely be deshielded and potentially involved in intramolecular hydrogen bonding with the acetyl carbonyl, shifting it further downfield compared to the C6-OH proton. These signals are typically broad and can be confirmed by D₂O exchange, which causes them to disappear from the spectrum.

Aromatic Protons: The naphthalene ring has five aromatic protons (H-3, H-4, H-5, H-7, H-8). Their predicted chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing acetyl group. The protons on the ring bearing the acetyl group (H-3, H-4) would have different chemical shifts from those on the other ring (H-5, H-7, H-8). Splitting patterns (multiplicity) arising from spin-spin coupling between adjacent protons would appear as doublets or doublets of doublets, allowing for their specific assignment. For instance, H-3 would likely be a doublet coupled to H-4, and H-4 would be a doublet coupled to H-3.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COCH2.5 – 2.7Singlet (s)3H
H-3~7.0 – 7.2Doublet (d)1H
H-4~7.8 – 8.0Doublet (d)1H
H-5~7.1 – 7.3Doublet (d)1H
H-7~7.0 – 7.2Doublet of doublets (dd)1H
H-8~7.6 – 7.8Doublet (d)1H
C2-OH9.0 – 12.0 (broad)Singlet (s)1H
C6-OH5.0 – 7.0 (broad)Singlet (s)1H

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the molecule's asymmetry, all 12 carbon atoms are chemically distinct and should produce 12 unique signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and is expected to appear far downfield, typically in the range of δ 195-205 ppm. This signal would be absent in DEPT-135 and DEPT-90 spectra.

Aromatic Carbons: Ten signals are expected for the naphthalene ring carbons.

The two carbons bonded to hydroxyl groups (C2, C6) would resonate at approximately δ 150-160 ppm.

The five methine carbons (C-H) would appear in the typical aromatic region of δ 105-135 ppm. These would give positive signals in a DEPT-135 experiment.

The three quaternary carbons (C1, C4a, C8a) would appear between δ 120-140 ppm and would be absent in DEPT experiments.

Methyl Carbon (-CH₃): The acetyl methyl carbon would appear at the highest field (most shielded), around δ 25-30 ppm, and would show as a positive signal in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135
-C=O195 – 205No signalNo signal
C2, C6150 – 160No signalNo signal
C1, C4a, C8a120 – 140No signalNo signal
C3, C4, C5, C7, C8105 – 135PositivePositive
-CH₃25 – 30PositivePositive

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing correlations between nuclei. emerypharma.comsciepub.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). emerypharma.com For this compound, COSY would show cross-peaks connecting H-3 with H-4, H-7 with H-8, and H-7 with H-5, confirming their positions relative to each other on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). researchgate.net It would be used to definitively link each aromatic proton signal (e.g., H-3, H-4) to its corresponding carbon signal (C-3, C-4) and the acetyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is essential for connecting the different fragments of the molecule. researchgate.net Key HMBC correlations would include:

A correlation from the acetyl methyl protons (-CH₃) to the carbonyl carbon (C=O) and to C-1 of the naphthalene ring, confirming the position of the acetyl group.

Correlations from the aromatic protons to neighboring and more distant carbons, which would piece together the entire naphthalene framework and confirm the substitution pattern. For example, a three-bond correlation from H-8 to C-6 would help confirm the position of the second hydroxyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. researchgate.net

O-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching of the phenolic O-H bonds. The breadth is a result of intermolecular hydrogen bonding. The O-H at C2, potentially involved in an intramolecular hydrogen bond with the acetyl carbonyl, may show a different profile from the C6-OH.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the acetyl methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ketone carbonyl (C=O) stretch is a key diagnostic feature. In a simple ketone, this appears around 1715 cm⁻¹. However, conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group would lower this frequency, likely into the 1630-1660 cm⁻¹ range. covalentmetrology.com

C=C Stretching: Aromatic C=C bond stretching vibrations are expected as a series of absorptions in the 1450-1620 cm⁻¹ region.

C-O Stretching: Phenolic C-O stretching vibrations typically result in strong bands in the 1200-1260 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (phenolic)3200 – 3500Broad, Strong
C-H stretch (aromatic)3000 – 3100Medium
C-H stretch (aliphatic)2850 – 2960Medium
C=O stretch (conjugated ketone)1630 – 1660Strong
C=C stretch (aromatic)1450 – 1620Medium to Strong
C-O stretch (phenolic)1200 – 1260Strong

Raman spectroscopy is complementary to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bond vibrations. covalentmetrology.com

Aromatic Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring system are expected to produce very strong and sharp signals in the Raman spectrum, particularly in the 1300-1650 cm⁻¹ region. These are often weak in FTIR. uv.mx

C=O Stretching: The carbonyl stretch, while strong in the IR, is typically of medium or weak intensity in the Raman spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible in the 2800-3100 cm⁻¹ region.

Symmetry and Complementarity: Due to the lower symmetry of this compound, many vibrational modes will be active in both IR and Raman spectra. However, their relative intensities will differ significantly, providing complementary information for a full vibrational assignment. mdpi.com For instance, the symmetric vibrations of the naphthalene core will be much more prominent in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H stretch (aromatic/aliphatic)2850 – 3100Strong
C=O stretch (conjugated ketone)1630 – 1660Weak to Medium
Aromatic Ring Breathing/Stretching1300 – 1650Very Strong

Mass Spectrometry Techniques

Mass spectrometry serves as a critical tool for determining the molecular weight and elemental formula of this compound, as well as for gaining insight into its structural arrangement through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and then ionized, most commonly by protonation to form the [M+H]⁺ ion or deprotonation to yield the [M-H]⁻ ion. For this compound (C₁₂H₁₀O₃), the expected molecular weight is approximately 202.21 g/mol . calpaclab.com

In negative ion mode, the most prominent ion observed would be the deprotonated molecule at a mass-to-charge ratio (m/z) of 201.05. Fragmentation of this precursor ion via collision-induced dissociation (CID) would likely involve the loss of the acetyl group (CH₃CO•), a common fragmentation pathway for acetylated compounds, resulting in a fragment ion at m/z 159.04. Further fragmentation could occur, providing additional structural information.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₁₂H₁₀O₃, the theoretical exact mass of the neutral molecule is 202.06299 g/mol . HRMS analysis can confirm this composition by measuring the m/z value of the molecular ion to within a few parts per million (ppm) of the calculated value.

This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For instance, related dihydroxynaphthalene derivatives, when subjected to HRMS, show distinct high-precision mass values that confirm their specific regiochemistry and composition.

Table 1: Theoretical Mass Data for this compound

SpeciesFormulaTheoretical Exact Mass (m/z)
[M]C₁₂H₁₀O₃202.06299
[M+H]⁺C₁₂H₁₁O₃⁺203.07027
[M-H]⁻C₁₂H₉O₃⁻201.05572
[M+Na]⁺C₁₂H₁₀NaO₃⁺225.05221

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated using UV-Vis and fluorescence spectroscopy, which probe the electronic transitions and excited state behavior of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* electronic transitions within the conjugated naphthalene ring system. The positions and intensities of these bands are influenced by the hydroxyl (-OH) and acetyl (-COCH₃) substituents.

Studies on similar dihydroxynaphthalene compounds, such as 2,6-dihydroxy-1-naphthaldehyde, show significant absorption in the ultraviolet region with multiple λmax values. It is expected that this compound would exhibit a comparable spectrum, with characteristic absorption maxima. The hydroxyl groups, acting as auxochromes, typically cause a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene. The acetyl group, a chromophore itself, further modifies the electronic structure and the resulting spectrum.

Table 2: Expected UV-Vis Absorption Maxima for Naphthalene Derivatives

CompoundSolventλmax (nm)Transition TypeReference
2,6-Dihydroxy-1-naphthaldehydeNot Specified~225, 250, 275, 300, 325π→π
1,6-DihydroxynaphthaleneWater~350π→π

Data for closely related compounds are provided for comparative purposes.

Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light. Following excitation at a wavelength corresponding to an absorption band, this compound may emit light at a longer wavelength (a Stokes shift).

The fluorescence properties, including the emission wavelength, quantum yield, and excited-state lifetime, are highly sensitive to the molecular structure and the local environment (e.g., solvent polarity). The presence of two hydroxyl groups and an acetyl group on the naphthalene core will dictate the nature of the excited state. Intramolecular hydrogen bonding between the acetyl group and an adjacent hydroxyl group can significantly influence the fluorescence behavior, potentially leading to processes like excited-state intramolecular proton transfer (ESIPT), which often results in a large Stokes shift. Research on various dihydroxynaphthalene isomers has shown that the specific arrangement of hydroxyl groups significantly affects the emission properties of derived materials.

X-ray Diffraction Analysis

For such compounds, the naphthalene ring system is largely planar. The crystal structure is typically stabilized by a network of intermolecular and intramolecular hydrogen bonds. In this compound, an intramolecular hydrogen bond is expected between the carbonyl oxygen of the acetyl group and the hydrogen of the hydroxyl group at the C2 position. The packing of molecules in the crystal lattice would likely be influenced by intermolecular hydrogen bonds involving the second hydroxyl group (at C6) and potential π-π stacking interactions between the aromatic naphthalene rings of adjacent molecules. Such stacking interactions, with centroid-to-centroid distances around 3.8 Å, are common in naphthalenic structures and contribute to the stability of the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SC-XRD) is an analytical technique that provides definitive information about the atomic and molecular structure of a crystalline solid. By irradiating a single, high-quality crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the determination of the crystal's unit cell dimensions, space group, and the precise coordinates of every atom within the asymmetric unit.

For a compound like this compound, a successful SC-XRD experiment would yield crucial data, including:

Crystal System and Space Group: This describes the symmetry of the crystal lattice. For instance, related naphthalene derivatives such as 2-acetyl-1,8-dihydroxy-3,6-dimethylnaphthalene have been shown to crystallize in specific space groups, which dictates the packing arrangement of the molecules. iucr.org

Unit Cell Parameters: These are the dimensions (lengths a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

Molecular Geometry: The analysis provides precise bond lengths, bond angles, and torsion angles within the this compound molecule. This would confirm the planarity of the naphthalene core and the orientation of the acetyl and hydroxyl substituents. For example, in the structurally similar 2,6-dihydroxy-1-naphthaldehyde, X-ray data shows a nearly planar conformation with specific carbon-oxygen bond lengths for the hydroxyl groups ranging from 1.341 to 1.354 angstroms.

Intermolecular Interactions: SC-XRD reveals how molecules are arranged in the crystal, including non-covalent interactions like hydrogen bonding and π-π stacking. It is expected that the hydroxyl and acetyl groups of this compound would participate in a network of intermolecular hydrogen bonds, significantly influencing the crystal packing. In a related compound, 2-acetyl-1,8-dihydroxy-3,6-dimethylnaphthalene, the crystal structure is characterized by columns of molecules with specific hydrogen bonding patterns. iucr.org

The table below illustrates the type of crystallographic data that would be obtained from a single crystal X-ray diffraction analysis, using data from the related compound 2-acetyl-1,8-dihydroxy-3,6-dimethylnaphthalene as an example. iucr.org

Table 1: Example Crystallographic Data for a Related Naphthalene Derivative

Parameter Value
Chemical Formula C₁₄H₁₄O₃
Crystal System Triclinic
Space Group P-1
a (Å) 7.256 (1)
b (Å) 8.525 (1)
c (Å) 10.198 (1)
α (°) 107.49 (1)
β (°) 100.08 (1)
γ (°) 105.13 (1)
Volume (ų) 545.9 (2)

Data for 2-acetyl-1,8-dihydroxy-3,6-dimethylnaphthalene iucr.org

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of powdered or polycrystalline samples. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a bulk sample. The technique involves exposing the powdered material to a beam of X-rays and measuring the intensity of the scattered X-rays as a function of the scattering angle (2θ).

The resulting diffraction pattern is a fingerprint of the crystalline material. Each peak in the pattern corresponds to a specific set of crystal lattice planes (identified by Miller indices), as described by Bragg's Law.

For this compound, a PXRD analysis would be used for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the specific crystalline form or polymorph of the compound can be identified.

Purity Analysis: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from known impurities confirms the sample's purity.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters determined from single crystal data or, in some cases, to determine them if single crystals are not available. nih.gov

A typical PXRD analysis report would present the data in a table listing the 2θ angles of the observed diffraction peaks and their corresponding d-spacings and relative intensities. While a specific experimental pattern for this compound is not available, the table below provides a hypothetical example of how such data would be presented.

Table 2: Hypothetical Powder X-ray Diffraction Data

2θ (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
21.1 4.21 60
25.8 3.45 75

This data provides a unique identifier for the crystalline phase of the compound, which is crucial for quality control and for understanding its physical properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 1-Acetyl-2,6-dihydroxynaphthalene, these calculations can elucidate its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometries and calculating electronic properties that complement and predict experimental observations. For this compound, DFT calculations would typically be employed to determine key electronic and structural parameters.

Table 1: Predicted Electronic Properties of this compound via DFT

Calculated PropertyPredicted Value/DescriptionMethod
C=O Bond Length~1.23 ÅDensity Functional Theory
Molecular PlanarityNaphthalene (B1677914) core is planar; acetyl group may be slightly twistedGeometry Optimization
Highest Occupied Molecular Orbital (HOMO)Localized on the dihydroxynaphthalene ring systemElectronic Structure Analysis
Lowest Unoccupied Molecular Orbital (LUMO)Primarily localized on the acetyl groupElectronic Structure Analysis
Electrostatic PotentialNegative potential around hydroxyl and carbonyl oxygens; positive potential near hydroxyl hydrogensMolecular Modeling

Note: The values in this table are predictive, based on DFT studies of highly analogous compounds like 1-acetyl-2-naphthol and 2,6-dihydroxy-1-naphthaldehyde. nih.gov

The presence of the rotatable acetyl group at the C1 position introduces the possibility of conformational isomers. Computational studies on the closely related 1-acetyl-2-naphthol have shown that the orientation of the acetyl group relative to the hydroxyl group is critical. nih.gov A significant energy barrier exists for the rotation around the C1-C(O) bond.

The most stable conformer of this compound is predicted to be one where the carbonyl oxygen of the acetyl group is oriented towards the hydrogen of the hydroxyl group at the C2 position, allowing for the formation of a strong intramolecular hydrogen bond. nih.gov Crystallographic and computational data on 1-acetyl-2-naphthol reveal that the acyl group is twisted out of the naphthalene ring plane by about 24.5°, which slightly weakens the hydrogen bond but is necessary to relieve steric strain. nih.gov The hydroxyl group at the distant C6 position is not expected to significantly influence the conformational preference of the C1-acetyl group. The energetic landscape, mapped by rotating the acetyl group, would show a deep energy minimum corresponding to this hydrogen-bonded conformation.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate theoretical models or aid in the interpretation of experimental results.

Predicting the Nuclear Magnetic Resonance (NMR) spectra of a molecule is a standard application of quantum chemistry. The process involves several steps:

Generation of all possible stable conformers. nih.gov

Geometry optimization of each conformer using a reliable DFT method (e.g., B3LYP). researchgate.net

Calculation of the magnetic shielding tensors for each nucleus in each conformer, typically using the Gauge-Independent Atomic Orbital (GIAO) method. unn.edu.ng

Averaging the shielding constants based on the Boltzmann population of each conformer. nih.gov

Calculating the final chemical shifts by referencing them to a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. unn.edu.ng

This protocol allows for the prediction of both ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, such calculations would predict distinct signals for each of the unique aromatic protons and carbon atoms. The chemical shift of the C2-hydroxyl proton would be significantly downfield, characteristic of a proton involved in a strong intramolecular hydrogen bond. Solvent effects can also be incorporated into these calculations using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). unn.edu.ng

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)

Proton AssignmentPredicted Chemical Shift (ppm) (in CDCl₃)Experimental Chemical Shift (ppm) (in CDCl₃)
H (C2-OH)12.1Data not available
H (C6-OH)5.8Data not available
H (Aromatic)7.0 - 8.0Data not available
H (Acetyl CH₃)2.4Data not available

Note: This table is for illustrative purposes to show how computational data is typically presented. Specific calculated values for this compound are not available in the cited literature.

Theoretical vibrational spectra (infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. DFT calculations yield a set of vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor to improve agreement. nih.gov

For this compound, key predicted vibrational modes would include:

O-H Stretching: Two distinct O-H stretching bands would be predicted. A sharp, higher frequency band for the "free" hydroxyl group at C6, and a very broad, lower frequency band (e.g., ~3000-3400 cm⁻¹) for the C2-hydroxyl group involved in the strong intramolecular hydrogen bond. nih.gov

C=O Stretching: A strong absorption band characteristic of the acetyl carbonyl group, likely appearing around 1650-1680 cm⁻¹, with its exact position influenced by the hydrogen bond.

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Comparing the theoretical spectrum with an experimental one allows for detailed band assignments and serves as a rigorous test of the computational model's accuracy.

Intermolecular and Intramolecular Interactions

The functionality of this compound provides a rich landscape of non-covalent interactions that define its molecular recognition properties and solid-state structure.

The dominant intramolecular interaction is the strong hydrogen bond between the carbonyl oxygen of the C1-acetyl group and the hydrogen of the C2-hydroxyl group. nih.gov This type of interaction in ortho-acetylnaphthols forms a stable six-membered quasi-aromatic ring. nih.govmdpi.com Analysis using the Quantum Theory of Atoms in Molecules (AIM) on analogous structures confirms the presence of a bond critical point between the H and O atoms, providing definitive evidence of the hydrogen bond. nih.gov This interaction, often described as a Resonance-Assisted Hydrogen Bond (RAHB), significantly influences the molecule's geometry, electronic properties, and spectroscopic signatures.

Intermolecular interactions are also expected to play a crucial role, particularly in the condensed phase. The hydroxyl group at the C6 position is not involved in the intramolecular hydrogen bond and is therefore free to act as both a hydrogen bond donor and acceptor with neighboring molecules. ndl.go.jp The carbonyl oxygen of the acetyl group can also act as a hydrogen bond acceptor. In the solid state, this would likely lead to the formation of an extended network of intermolecular hydrogen bonds, influencing the crystal packing. In protic solvents, this "free" hydroxyl group would readily interact with solvent molecules. mdpi.com

Hydrogen Bonding Analysis

Hydrogen bonding is a critical non-covalent interaction that significantly influences the chemical and physical properties of molecules, including their structure, stability, and reactivity. In molecules like this compound, which possess both hydroxyl (-OH) and acetyl (C=O) groups, intramolecular hydrogen bonds are likely to form between the hydrogen of the hydroxyl group and the oxygen of the acetyl group.

A key concept in this context is Resonance-Assisted Hydrogen Bonding (RAHB) . RAHB is a phenomenon where the hydrogen bond is strengthened by the delocalization of π-electrons in a resonant part of the molecule. acs.orgpitt.edu This delocalization leads to a shorter and stronger hydrogen bond, which can be identified by specific geometric and spectroscopic signatures. The structural arrangement of 2,6-dihydroxynaphthalene (B47133), the parent compound, is known to enable RAHB, which in turn influences its electronic absorption spectra and reactivity.

Detailed computational analyses, typically using Density Functional Theory (DFT), are employed to investigate these bonds. Such studies calculate various parameters to characterize the strength and nature of the hydrogen bond.

Table 1: Calculated Properties and Hydrogen Bond Parameters for Naphthalene Derivatives Note: Specific experimental or detailed theoretical data for this compound is limited. The table includes general computational data and illustrates typical parameters analyzed in hydrogen bonding studies of related compounds.

Parameter Value / Description Reference
Topological Polar Surface Area (TPSA) 57.53 Ų
LogP 2.4536
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
O-H···O Bond Length A key indicator of hydrogen bond strength; shorter distances typically imply stronger bonds. Specific values for this compound are not available in the searched literature.

| Bond Dissociation Enthalpy (BDE) | Calculations of O-H BDEs help predict the antioxidant activity and the ease of hydrogen atom transfer. Studies on related naphthalenediols show that intramolecular hydrogen bonding can stabilize the resulting radical. | |

While basic computational properties for this compound have been calculated, in-depth studies analyzing the specific characteristics of its intramolecular hydrogen bonds, such as bond length, angles, and the energetic contribution of RAHB, are not present in the currently available literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, revealing information about conformational changes, solvent interactions, and the stability of molecular aggregates.

For a molecule like this compound, MD simulations could be used to:

Explore its conformational landscape and the flexibility of the acetyl group.

Study how it interacts with solvent molecules, such as water.

Investigate its potential to self-assemble or aggregate with other molecules.

While no specific molecular dynamics simulation studies for this compound were found, research on related isomers, such as 1,8-dihydroxynaphthalene (1,8-DHN), highlights the utility of this technique. MD simulations have shown that hydrogen-bonding interactions are a primary driver in the self-assembly of 1,8-DHN oligomers into nanoparticles in aqueous solutions. These studies demonstrate how the relative positions of the hydroxyl groups can dictate different modes of aggregation, leading to varied morphologies like spherical aggregates or planar sheets. Such insights are crucial for designing materials with specific properties.

Given the structural similarities, it is plausible that this compound would also exhibit complex dynamic behaviors governed by hydrogen bonding, but dedicated MD simulation studies are required to confirm and characterize these dynamics.

Biosynthetic Pathways and Natural Product Research

Occurrence and Isolation from Biological Sources

While naphthalene (B1677914) derivatives are widespread in nature, found in various plants, fungi, and even insects, specific documentation regarding the isolation of 1-Acetyl-2,6-dihydroxynaphthalene from biological sources is not prominent in scientific literature. researchgate.net However, the study of its isomers and related structures, particularly in fungi, provides a robust framework for understanding its potential origins.

The biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin, a key pigment providing structural integrity and stress resistance to many fungi, involves several naphthalene-based intermediates. biorxiv.orgacs.org One notable intermediate is 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (AT4HN) , an isomer of a hydrogenated form of this compound. nih.gov

AT4HN is a recognized fungal metabolite produced by the action of polyketide synthase (PKS) enzymes. nih.gov For instance, in the fungus Botrytis cinerea, two distinct PKS enzymes, BcPks12 and BcPks13, are responsible for producing AT4HN and its precursor 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.gov Similarly, AT4HN has been identified as a product of PKS in Aspergillus parvulus and is a known precursor to DHN melanin (B1238610) in species like Exophiala dermatitidis. nih.gov In these pathways, the acetylated naphthalene is a key intermediate that is subsequently modified. The existence of AT4HN in these well-established metabolic pathways highlights the role of acetylated dihydroxynaphthalenes in fungal biochemistry.

Furthermore, research on the enzyme Ayg1p from Aspergillus fumigatus, which is involved in melanin biosynthesis, found that 2-acetyl-1,3,6,8-tetrahydroxynaphthalene acts as a potent inhibitor, suggesting a close structural relationship with the enzyme's natural substrates. nih.gov

Naphthalene and its derivatives are known constituents of various plants. researchgate.net They have been isolated from species such as Eleutherine americana and Dendrobium chrysanthum, which produce a range of naphthalenes and naphthoquinones. nih.govbohrium.com These compounds contribute to the plant's chemical defense and have been studied for their biological activities. researchgate.net However, specific evidence detailing the isolation of this compound from plant sources is not currently available in the reviewed literature.

Enzymatic Biotransformations

The generation and modification of the naphthalene scaffold in biological systems are governed by a precise sequence of enzymatic reactions. The study of the DHN-melanin pathway offers significant insights into the types of enzymes that could be involved in the biosynthesis of acetylated dihydroxynaphthalenes.

The core naphthalene structure of many fungal metabolites is assembled by polyketide synthases (PKSs). nih.govwikipedia.org These large, multi-domain enzymes catalyze the iterative condensation of small acyl-CoA units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. nih.gov This chain then undergoes a series of cyclization and aromatization reactions to yield the final polycyclic structure.

In the context of DHN-melanin biosynthesis, a Type I PKS is responsible for creating the naphthalene ring. mdpi.com Specifically, certain PKS enzymes are programmed to produce the hexaketide AT4HN (2-acetyl-1,3,6,8-tetrahydroxynaphthalene). nih.gov This demonstrates that PKS enzymes are directly responsible for the formation of the acetylated naphthalene backbone from simple metabolic precursors.

Table 1: PKS Products in Fungal DHN-Melanin Pathways

Fungal Species PKS Enzyme(s) Key Naphthalene Product(s) Reference(s)
Botrytis cinerea BcPks12, BcPks13 AT4HN, T4HN nih.gov
Aspergillus fumigatus PksP YWA1 (a heptaketide naphthopyrone) frontiersin.org
Aspergillus parvulus Not specified AT4HN nih.gov

This table is interactive. You can sort and filter the data.

Following the initial synthesis of the naphthalene core by PKS, the DHN-melanin pathway involves a series of modifications catalyzed by reductases and dehydratases. researchgate.net For example, after T4HN is formed (either directly by a PKS or via deacetylation of AT4HN), the pathway proceeds as follows:

Reduction: A tetrahydroxynaphthalene reductase (T4HNR) reduces T4HN to the intermediate scytalone (B1230633). researchgate.netresearchgate.net

Dehydration: A scytalone dehydratase (SCD) then removes a water molecule from scytalone to form 1,3,8-trihydroxynaphthalene (B1218226) (T3HN). mdpi.comresearchgate.net

These enzymatic steps are crucial for modifying the oxidation state and hydroxylation pattern of the naphthalene ring, ultimately leading to the DHN monomer that polymerizes into melanin. acs.org While these enzymes act on downstream intermediates, their presence underscores the complex enzymatic machinery that fungi employ to process naphthalene structures.

The presence of an acetyl group on the naphthalene ring points to the involvement of acetyltransferase or deacetylase enzymes.

In several fungal species, the acetylated intermediate AT4HN is not the final precursor for the next step but is instead modified by a deacetylase. nih.govmdpi.com A key enzyme, WdYg1, has been identified as a polyketide-shortening enzyme that catalyzes the removal of the acetyl group from AT4HN to yield T4HN. nih.govmdpi.com This deacetylation is a critical step that channels the metabolite into the main DHN-melanin pathway. A related enzyme in Aspergillus fumigatus, Ayg1p, performs a similar hydrolytic cleavage on a larger precursor, YWA1, to release acetoacetic acid and form T4HN. nih.gov

Conversely, acetyltransferase enzymes are responsible for adding acetyl groups to various molecules in fungal cells, playing key roles in regulating metabolism and gene expression. nih.govresearchgate.net While a specific acetyltransferase for the synthesis of this compound has not been characterized, the existence of these enzyme families in fungi suggests a plausible mechanism for the acetylation of a dihydroxynaphthalene precursor.

Table 2: Enzymes Involved in Acetyl Group Modification of Naphthalene Precursors

Enzyme Organism Substrate Product Function Reference(s)
WdYg1p Exophiala dermatitidis 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (AT4HN) 1,3,6,8-tetrahydroxynaphthalene (T4HN) Deacetylation nih.govmdpi.com

This table is interactive. You can sort and filter the data.

Mechanistic Insights into Biosynthetic Steps

The biosynthesis of dihydroxynaphthalene-based compounds, such as those related to melanin, involves a series of complex enzymatic steps. Research into these pathways has revealed intricate mechanisms, particularly within fungal and even animal systems. The assembly of the core naphthalene structure is typically initiated by polyketide synthases (PKSs), which catalyze the condensation of small carboxylic acid units.

In the fungal pathogen Wangiella (Exophiala) dermatitidis, the synthesis of 1,8-dihydroxynaphthalene (D2HN) melanin was traditionally thought to begin with the formation of 1,3,6,8-tetrahydroxynaphthalene (T4HN) by a type I PKS. asm.org This process involves the head-to-tail joining and cyclization of either one acetyl-CoA and four malonyl-CoA molecules or exclusively malonyl-CoA molecules. asm.org However, more recent studies have provided evidence for a different precursor, revealing a new step in this well-established pathway. asm.orgnih.gov

Proposed Intermediate Structures (e.g., 2-Acetyl-1,3,6,8-tetrahydroxynaphthalene)

A significant breakthrough in understanding the biosynthesis of naphthalene-based compounds was the identification of 2-Acetyl-1,3,6,8-tetrahydroxynaphthalene (AT4HN) as a key intermediate. asm.orgnih.gov Studies on melanin-deficient mutants of the fungus W. dermatitidis demonstrated that a blockage in the biosynthetic pathway led to the accumulation of AT4HN and its oxidative product, 3-acetylflaviolin. asm.orgnih.gov This finding strongly suggested that the hexaketide AT4HN, and not the pentaketide (B10854585) T4HN, is the initial product released from the polyketide synthase (WdPKS1) in this organism. asm.orgresearchgate.net

Further research has corroborated the role of AT4HN as a central intermediate in various organisms:

Fungal Biosynthesis : In Aspergillus parvulus, a nonreducing polyketide synthase (nrPKS) was shown to produce AT4HN through heterologous expression in Aspergillus oryzae. asm.org The fungus Dalmanella eschscholzii is also capable of simultaneously producing both 1,3,6,8-tetrahydroxynaphthalene (4HN) and 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (A4HN). rsc.org

Animal Biosynthesis : In the sea urchin Strongylocentrotus purpuratus, the enzyme SpPks1, an animal nonreducing aromatic PKS, is responsible for synthesizing AT4HN. nih.govacs.org This compound serves as a plausible precursor to echinochromes, the pigments found in sea urchins. nih.govacs.org Biochemical experiments have shown that SpPks1 uses ketoacylsynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains to produce the naphthalene core, with a preference for acetyl-CoA as the starter unit. nih.gov

Cell-free homogenates of an albino strain of W. dermatitidis were able to convert AT4HN into D2HN under reduced oxygen conditions, providing direct evidence of its role as a melanin precursor. asm.org This established that AT4HN is an earlier precursor to T4HN in the melanin pathway of W. dermatitidis. asm.orgnih.gov

Biological Activities and Molecular Mechanisms in Cellular Models

Antiproliferative Effects in Specific Cellular Models

The ability of a compound to inhibit the growth of cancer cells is a cornerstone of oncological research. While direct studies on 1-Acetyl-2,6-dihydroxynaphthalene are not extensively available in peer-reviewed literature, the antiproliferative activities of analogous compounds offer valuable insights.

Growth Inhibition Studies in Cancer Cell Lines

Specific data on the growth-inhibitory effects of this compound across various cancer cell lines remain to be robustly established in the scientific literature. However, a patent for the use of this compound as a glutathione (B108866) S-transferase omega 1 (GSTO1) inhibitor suggests a link to the inhibition of cancer cell growth. googleapis.comgoogle.com This is further supported by studies on structurally similar compounds. For instance, a related compound, 6-methyl-7-acetyl-1,8-dihydroxy naphthalene-1-O-β-D(L)-glucoside, has demonstrated antiproliferative activities against several human cancer cell lines, including breast cancer (MCF-7), melanoma (A375), and oophoroma (SKOV-3). nih.govmdpi.com Another similar molecule, 2,6-Dihydroxy-1-naphthaldehyde, has been reported to induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cells. These findings suggest that the dihydroxynaphthalene scaffold, particularly when acetylated, may possess cytotoxic or cytostatic properties against cancerous cells. Further research is required to determine the specific GI50 (half-maximal growth inhibition) values for this compound in a panel of cancer cell lines to create a comprehensive data table of its antiproliferative efficacy.

Apoptosis Induction Pathways in Cellular Systems

Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or cancerous cells. The inhibition of GSTO1 by this compound points towards a potential mechanism for inducing apoptosis. googleapis.comgoogle.com GSTO1 has been implicated in drug resistance in cancer cells, and its inhibition can sensitize these cells to chemotherapeutic agents and induce apoptosis. nih.govnih.govnih.gov The inhibition of GSTO1 can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger the mitochondrial apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis. nih.gov However, the precise signaling cascades and molecular players involved in apoptosis induction by this compound have yet to be elucidated through direct experimental evidence.

Antioxidant Capacity and Free Radical Scavenging

The dihydroxynaphthalene structure is suggestive of antioxidant potential, as phenolic hydroxyl groups are known to be effective hydrogen atom donors, a key mechanism for neutralizing free radicals.

In Vitro Radical Scavenging Assays

Protective Effects against Oxidative Stress in Cells

There is currently a lack of published studies specifically investigating the protective effects of this compound against oxidative stress in cellular models. Such studies would be crucial to determine if its inferred antioxidant capacity translates to a tangible protective effect on cells subjected to oxidative damage. Research on related naphthalenediol derivatives has shown protective effects against oxidative damage. For example, some naphthalenediols have been shown to protect citrate (B86180) synthase, a key enzyme in the citric acid cycle, from inactivation by peroxyl radicals. tandfonline.com This suggests that dihydroxynaphthalene structures can play a role in mitigating cellular damage induced by reactive oxygen species.

Enzyme Modulation and Inhibition Studies

A significant finding regarding the biological activity of this compound is its role as an inhibitor of Glutathione S-transferase omega 1 (GSTO1). googleapis.comgoogle.comgoogleapis.com GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. google.com Overexpression of GSTO1 has been observed in several types of cancer and is implicated in the development of drug resistance. nih.govbmbreports.org

A United States patent describes this compound as a compound for inhibiting GSTO1 activity. googleapis.com The patent suggests that by inhibiting GSTO1, this compound can hinder the growth of cancer cells. googleapis.comgoogle.com The inhibitory mechanism likely involves the specific binding of the compound to the active site of the GSTO1 enzyme, thereby preventing it from carrying out its normal function. nih.gov This inhibition can lead to an accumulation of toxic substances within the cancer cell and enhance its susceptibility to other anticancer drugs. nih.gov This finding positions this compound as a potential lead compound for the development of novel anticancer therapies that target drug resistance mechanisms.

Antimicrobial Efficacy in Vitro

Antibacterial Activity Against Specific StrainsWhile various naphthalene (B1677914) derivatives have been studied for their antimicrobial propertiesijpsjournal.comresearchgate.netrasayanjournal.co.inpreprints.orgjst.go.jp, no specific data on the antibacterial efficacy of this compound against any bacterial strains have been reported.

Further experimental research is required to elucidate the potential biological activities of this compound.

Advanced Applications in Materials Science and Analytical Chemistry

Polymeric Materials and Coatings

The naphthalene (B1677914) scaffold is a robust building block for high-performance polymers, and the functional groups of 1-Acetyl-2,6-dihydroxynaphthalene make it a pertinent precursor in this field.

2,6-Dihydroxynaphthalene (B47133) (2,6-DHN), the parent compound of this compound, is a crucial intermediate and monomer for synthesizing advanced polymers. It serves as a building block for liquid crystalline polymers and has been used to create a series of new poly(arylene ether 1,3,4-oxadiazole)s through polycondensation reactions. researchgate.netresearchgate.net

A key step in creating certain high-performance polymers involves the acetylation of 2,6-DHN to produce 2,6-diacetoxynaphthalene, which then serves as a monomer. google.com This diacetylated derivative is a precursor for liquid crystalline polymers, which are valued for their exceptional thermal stability and mechanical properties. google.com Furthermore, 2,6-DHN itself can undergo oxidative coupling polymerization in basic water to form poly(2,6-dihydroxy-1,5-naphthylene), demonstrating another pathway to naphthalene-based polymers. researchgate.net The inclusion of an acetyl group, as in this compound, provides a reactive site that can be leveraged in the design of novel polymer architectures.

The hydroxyl groups on the naphthalene ring are primary sites for functionalization, which is a critical strategy for tailoring the properties of materials. The acetylation of 2,6-DHN is a prime example of a functionalization reaction that enables the production of high-performance polymers. This chemical modification adjusts the monomer's reactivity and solubility, facilitating polymerization and influencing the characteristics of the final material, such as its thermal resistance and liquid crystalline behavior. The structure of this compound, containing both hydroxyl and acetyl functionalities, presents opportunities for creating cross-linked polymers or for further chemical modifications to achieve desired material properties.

Chemical Probes and Biosensors

The unique electronic and photophysical properties of the naphthalene ring system are harnessed in the development of sensitive chemical sensors and probes.

The dihydroxynaphthalene scaffold is a foundational component in the design of fluorescent probes. researchgate.net Related compounds, such as the isomer 1-acetyl-2-naphthol, are known to exhibit a phenomenon called Excited State Intramolecular Proton Transfer (ESIPT). nih.gov This process results in a large separation between the absorption and emission wavelengths (a large Stokes shift), which is a highly desirable feature for fluorescent probes used in biological imaging as it minimizes self-quenching and background interference. nih.gov While specific studies on this compound for this purpose are not widely documented, its structural features suggest potential as an ESIPT-based chromophore. Additionally, various dihydroxynaphthalene isomers are used to synthesize carbonized polymer dots, where the hydroxyl group arrangement significantly influences the emission properties.

A significant application of the 2,6-dihydroxynaphthalene structure is in the field of electrochemical sensors. Researchers have successfully developed a sensor for peroxynitrite (ONOO⁻), a potent and damaging oxidant in biological systems, by electropolymerizing 2,6-DHN onto a screen-printed carbon electrode (SPCE). mdpi.comresearchgate.netnih.govacs.org The resulting poly(2,6-DHN) film exhibits remarkable electrocatalytic activity, enabling the oxidation and detection of peroxynitrite at a very low potential (between 0 and 100 mV), which enhances selectivity by avoiding interference from other electroactive species in biological samples. mdpi.com

An amperometric flow injection analysis (FIA) system based on this sensor was optimized for peroxynitrite measurements, demonstrating high sensitivity and a low detection limit. mdpi.com This development represents a notable advance in the ability to monitor oxidative stress markers implicated in various diseases. nih.gov

Table 1: Performance Metrics of a Poly(2,6-DHN) Based Peroxynitrite Sensor

ParameterValueReference
Linear Concentration Range2 to 300 µM mdpi.com
Limit of Detection (LOD)0.2 µM mdpi.com
Sensitivity4.12 nA·µM⁻¹ mdpi.com
Operating Potential0–100 mV vs. Ag/AgCl mdpi.com

Intermediate for Complex Organic Syntheses

This compound is classified as a building block for research and industrial purposes, highlighting its role as a starting material or intermediate in the synthesis of more complex molecules. calpaclab.com Its parent compound, 2,6-dihydroxynaphthalene, is a well-established and vital intermediate in the production of pharmaceuticals, such as dopaminergic agonists for treating Parkinson's disease, and advanced materials. researchgate.net

The synthesis of substituted naphthalene derivatives is an active area of chemical research, and versatile intermediates are crucial. bohrium.comnih.gov The structure of this compound, featuring hydroxyl and acetyl groups, offers multiple reactive sites. These sites can be selectively targeted for various chemical transformations, including etherification, esterification, or condensation reactions, making it a valuable platform for constructing elaborate organic frameworks and functional molecules. researchgate.net

Building Block for Pharmaceutical Intermediates

This compound is recognized as a building block in organic synthesis, particularly for the development of pharmaceutical intermediates. calpaclab.combldpharm.com Its functional groups—a ketone and two hydroxyls—serve as handles for constructing more complex molecules. While specific, publicly documented synthetic routes to commercial drugs starting directly from this compound are not extensively detailed in available research, the utility of its core structure, 2,6-dihydroxynaphthalene, is well-established for creating key pharmaceutical scaffolds.

The parent compound, 2,6-dihydroxynaphthalene, is a crucial starting material for the synthesis of several drugs, including 2-aminotetralins. researchgate.net These compounds are known to act as dopaminergic agonists and are significant in the research and treatment of Parkinson's disease. researchgate.net The synthesis pathway illustrates how the dihydroxynaphthalene skeleton can be elaborated into a pharmaceutically active structure. The presence of an acetyl group, as in this compound, offers an additional reactive site that can be exploited for creating diverse molecular libraries or for modification in multi-step syntheses.

Furthermore, derivatives of 2,6-dihydroxynaphthalene have been shown to possess antiproliferative activity against certain cancer cell lines, highlighting the pharmaceutical relevance of this chemical family. For instance, a derivative synthesized via enzymatic reaction, 2-(6-hydroxynaphthyl) β-d-xylopyranoside, exhibits selective antiproliferative effects.

Table 1: Properties of this compound

Property Value
CAS Number 108804-50-8 calpaclab.com
Molecular Formula C₁₂H₁₀O₃ calpaclab.com
Molecular Weight 202.21 g/mol calpaclab.com
Product Family Building Blocks, Pharmaceutical Intermediates calpaclab.combldpharm.com

| Purity | ≥97% calpaclab.com |

Scaffold for Dye and Pigment Production

The chemical structure of this compound is well-suited for the production of colorants, positioning it as a scaffold for dyes and pigments. The two hydroxyl groups on the naphthalene ring activate it for electrophilic aromatic substitution, a key reaction in the synthesis of many classes of dyes.

Azo Dye Synthesis: The dihydroxynaphthalene core is an excellent coupling component for producing azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–), are a major class of synthetic colorants. ctdbase.org The synthesis involves a diazotization reaction of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich compound like a dihydroxynaphthalene. Research has demonstrated the synthesis of azo dyes using 2,6-dihydroxynaphthalene as the coupling component. cas.cz The presence of the acetyl group in this compound can influence the final color and properties of the resulting dye by modifying the electronic characteristics of the naphthalene system.

Natural Pigment Precursors: The acetylated dihydroxynaphthalene framework is found in nature as part of biosynthetic pathways for pigments. In certain fungi, such as Wangiella dermatitidis, the compound 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) has been identified as a novel precursor to 1,8-dihydroxynaphthalene (DHN)-melanin. asm.orgnih.gov DHN-melanins are dark, complex biopolymers that protect organisms from environmental stressors. researchgate.net The biosynthesis involves a series of enzymatic steps where the acetylated precursor is converted to the monomer that ultimately polymerizes to form the melanin (B1238610) pigment. asm.orgacs.org This biological precedent underscores the role of acetylated hydroxynaphthalenes as fundamental scaffolds in the formation of complex pigments.

Table 2: Applications of the Dihydroxynaphthalene Scaffold

Derivative Class Scaffold Application Key Reaction/Pathway
2-Aminotetralins 2,6-Dihydroxynaphthalene Pharmaceutical (Dopaminergic Agonists) researchgate.net Multi-step organic synthesis researchgate.net
Azo Dyes 2,6-Dihydroxynaphthalene Dyes & Pigments cas.cz Azo Coupling

| DHN-Melanin | 2-Acetyl-1,3,6,8-tetrahydroxynaphthalene | Natural Pigments asm.org | Fungal Biosynthesis nih.gov |

Q & A

Q. What analytical techniques are recommended for characterizing 1-Acetyl-2,6-dihydroxynaphthalene in purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR and 13C^13C-NMR to confirm the positions of acetyl and hydroxyl groups on the naphthalene ring. For example, hydroxyl protons typically appear as broad singlets in DMSO-d6, while acetyl groups show distinct carbonyl signals (~200 ppm in 13C^13C-NMR) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., λ = 254 nm) to assess purity. Use a C18 column and gradient elution (water:acetonitrile) to resolve impurities .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the molecular ion peak at m/z 202.2 (C12_{12}H10_{10}O3_3) .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

Methodological Answer:

  • Liver Microsomes: Use human or rodent liver microsomes to identify Phase I metabolites (e.g., hydroxylation or deacetylation). Incubate with NADPH and monitor reactions via LC-MS/MS .
  • Hepatocyte Cell Lines: Primary hepatocytes or HepG2 cells can evaluate cytotoxicity and metabolic stability. Measure glutathione depletion to assess oxidative stress .
  • CYP450 Inhibition Assays: Screen for enzyme-specific interactions using recombinant CYP isoforms (e.g., CYP1A2, CYP3A4) to identify metabolic bottlenecks .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate inhalation toxicity of this compound?

Methodological Answer:

  • Exposure Protocol: Use a whole-body inhalation chamber with aerosolized compound. Control particle size (<5 µm) to ensure alveolar deposition. Monitor exposure duration (acute: 4–24 hours; chronic: 90 days) .
  • Endpoint Selection: Include systemic effects (e.g., respiratory inflammation, hepatic enzyme elevation) and histopathological analysis of lung and liver tissues .
  • Risk of Bias Mitigation: Randomize dose allocation across animal groups and blind outcome assessors to reduce bias (Table C-7, ).

Q. Table 1. Key Inclusion Criteria for Inhalation Toxicity Studies (Adapted from Table B-1, )

Parameter Specifications
SpeciesLaboratory mammals (rats, mice)
Exposure RouteInhalation (controlled aerosol generation)
Health OutcomesMortality, respiratory inflammation, hepatic/renal biomarkers, histopathology
Study Quality ThresholdPeer-reviewed, ≥3 animals per dose group, explicit statistical methods

Q. How can contradictions in hepatotoxicity data across studies be resolved?

Methodological Answer:

  • Risk of Bias Assessment: Apply tools like Table C-7 () to evaluate study quality. Prioritize studies with "High Initial Confidence" (randomization, blinding, complete outcome reporting) .
  • Mechanistic Validation: Compare in vitro (e.g., mitochondrial dysfunction in HepG2 cells) and in vivo findings to reconcile discrepancies. Use metabolomics to identify pathway-specific toxicity .
  • Data Gap Prioritization: Focus on understudied endpoints (e.g., subchronic effects) flagged in Figures 6-1 to 6-3 ().

Q. What strategies optimize the synthesis of this compound for high yield and reproducibility?

Methodological Answer:

  • Friedel-Crafts Acetylation: React 2,6-dihydroxynaphthalene with acetyl chloride in the presence of AlCl3_3 (1:1.2 molar ratio) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
  • Purification: Recrystallize the crude product using ethanol/water (70:30 v/v) to remove unreacted dihydroxynaphthalene. Confirm purity via melting point (literature range: 160–165°C) and HPLC .
  • Scale-Up Considerations: Use flow chemistry to maintain temperature control and minimize side reactions (e.g., over-acetylation) .

Data Contradiction Analysis

Q. How do hydroxyl and acetyl group positions influence the compound’s reactivity in environmental degradation studies?

Methodological Answer:

  • Photodegradation Assays: Exclude this compound to UV light (λ = 254 nm) in aqueous solutions. Compare degradation rates with structural analogs (e.g., 2,7-dihydroxynaphthalene) to isolate substituent effects .
  • Quantum Chemical Calculations: Use DFT to model electron density distribution. The 2,6-dihydroxy configuration increases electron donation, accelerating oxidation by hydroxyl radicals .
  • Experimental Validation: Conduct LC-MS to identify degradation byproducts (e.g., quinones or carboxylic acids) and correlate with computational predictions .

Literature Review and Evidence Integration

Q. What systematic approaches ensure comprehensive literature reviews for toxicological profiles?

Methodological Answer:

  • Database Search Strings: Use PubMed, TOXCENTER, and NTRL with queries combining CAS numbers, MeSH terms (e.g., "Naphthalenes/toxicity"), and synonyms (e.g., "Dycar MN") .
  • Grey Literature Inclusion: Screen technical reports and conference abstracts using criteria in Table B-1 (). Translate non-English studies if critical for hazard identification .
  • Evidence Synthesis: Follow ATSDR’s 8-step framework (), including risk of bias assessment (Step 5) and confidence rating (Step 6) to prioritize high-quality studies .

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